1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Thermal Stability Volatility Process Chemistry

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-13-2) is a chlorinated aromatic acetal with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol. Characterized by a 1,3-dioxolane ring attached to a 2,4-dichlorobenzyl moiety, this compound is primarily employed as a protected aldehyde/ketone building block in the synthesis of biologically active molecules, including triazole fungicides.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 898759-13-2
Cat. No. B1360757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
CAS898759-13-2
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1COC(O1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2
InChIKeyMQYHTKTVUAVEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-13-2): A Versatile Intermediate for Agrochemical and Pharmaceutical Research


1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-13-2) is a chlorinated aromatic acetal with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol . Characterized by a 1,3-dioxolane ring attached to a 2,4-dichlorobenzyl moiety, this compound is primarily employed as a protected aldehyde/ketone building block in the synthesis of biologically active molecules, including triazole fungicides [1]. It is commercially available in research quantities with a typical purity of 97% or higher .

Why 2,4-Dichlorobenzyl Chloride or Benzaldehyde Cannot Replace the Dioxolane Acetal in Multi-Step Syntheses


Substituting 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene with simpler analogs like 2,4-dichlorobenzyl chloride (CAS 94-99-5) or 2,4-dichlorobenzaldehyde (CAS 874-42-0) is often precluded by divergent reactivity, stability, and physical properties. The dioxolane moiety serves as a robust protecting group that masks the electrophilic carbonyl or benzyl halide center, thereby enabling selective transformations on other functional groups under strongly basic or nucleophilic conditions where the unprotected analogs would undergo decomposition or unwanted side reactions [1]. Furthermore, the significantly higher boiling point (309.2 °C) of the dioxolane acetal, compared to 248 °C for the benzyl chloride and 233 °C for the benzaldehyde, indicates lower volatility and potentially greater thermal stability during high-temperature processes [2].

Quantitative Differentiation of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene from Unprotected 2,4-Dichlorobenzyl Analogs


Enhanced Thermal Stability and Reduced Volatility via Higher Boiling Point

The target dioxolane acetal exhibits a boiling point of 309.2 °C at 760 mmHg . In contrast, the closely related unprotected intermediates, 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzaldehyde, have significantly lower boiling points of 248 °C and 233 °C, respectively [1]. This difference of 61-76 °C indicates that the dioxolane-protected compound is considerably less volatile, offering a practical advantage in synthetic protocols requiring elevated temperatures or in minimizing evaporative losses during storage and handling.

Thermal Stability Volatility Process Chemistry

Modulated Lipophilicity for Optimized Reactivity and Extraction

The calculated partition coefficient (LogP) for 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 2.91 . This value is intermediate between that of 2,4-dichlorobenzyl chloride (LogP ~2.69) and 2,4-dichlorobenzaldehyde (LogP ~3.10) . The moderate lipophilicity conferred by the dioxolane ring can be advantageous, as it may offer a balance between organic solubility and aqueous phase transferability during workup procedures compared to its more hydrophobic or hydrophilic counterparts.

Lipophilicity Partition Coefficient Solubility

Protecting Group Stability: Resistance to Basic and Nucleophilic Conditions

The 1,3-dioxolane moiety functions as a robust protecting group for carbonyl compounds. According to established protecting group stability charts, 1,3-dioxolanes are stable in water at pH 4-12 at room temperature and are also stable toward a range of nucleophiles (e.g., RMgX, RLi, Enolates) and bases (e.g., LDA, NEt₃, t-BuOK) [1]. In contrast, unprotected aldehydes like 2,4-dichlorobenzaldehyde would readily react with these nucleophiles and bases, and benzyl chlorides would undergo substitution. This stability profile enables selective transformations on other parts of the molecule.

Protecting Group Chemical Stability Orthogonal Synthesis

Commercial Availability and Purity Profile for Research Use

The compound is commercially available with a stated purity of 97.0% . While procurement costs for the protected dioxolane acetal are higher per gram (e.g., pricing from Fluorochem indicates a cost of approximately ¥8,096 per gram ) compared to bulk industrial intermediates like 2,4-dichlorobenzyl chloride (priced around ¥135 for 25g [1]), the cost differential reflects the added value of the installed protecting group. For research-scale synthesis where the avoidance of a protection/deprotection sequence is critical, or where the protected intermediate is specifically required, this premium is a standard procurement consideration.

Procurement Purity Cost Analysis

High-Value Application Scenarios for 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene Based on Differentiated Properties


Synthesis of Triazole Antifungal Agents via Protected Benzyl Ketone Intermediates

The compound serves as a protected precursor in the synthesis of 1,3-dioxolane-containing triazole antifungals. As described in US Patent 4,380,544, the 2,4-dichlorobenzyl moiety is a key structural feature of active fungicides such as 3-[2-(2,4-dichlorobenzyl)-1,3-dioxolan-2-yl]pyridine [1]. Using the pre-protected dioxolane acetal 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can streamline the synthesis of such complex molecules by providing the required acetal function from the outset, avoiding a late-stage protection step on a more complex intermediate and leveraging the established stability of the dioxolane ring under the basic and nucleophilic conditions often encountered in heterocycle construction .

Development of Liquid Crystal Compositions with Chiral Dopants

Dioxolane derivatives are claimed as chiral agents in liquid crystal compositions for electro-optical displays [1]. The specific 2,4-dichloro substitution pattern on the benzyl group, combined with the dioxolane ring, can influence the helical twisting power and other mesogenic properties of the liquid crystal mixture. The higher boiling point and defined lipophilicity of 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (LogP 2.91, BP 309.2 °C) make it a more suitable and stable building block for the high-purity, high-temperature processing steps often required in the fabrication of liquid crystal displays, compared to more volatile, unprotected benzyl halides or aldehydes.

Multi-Step Organic Synthesis Requiring Orthogonal Protection Strategies

In complex molecule synthesis, the 1,3-dioxolane ring of 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene acts as a stable acetal protecting group for the masked carbonyl. Its stability to a broad range of nucleophiles (e.g., Grignard reagents, organolithiums) and bases (e.g., LDA, tertiary amines) [1] allows for selective functionalization at other sites on the molecule, such as the aromatic chlorine atoms, without risking premature deprotection or side reactions. The compound's moderate LogP (2.91) also facilitates standard aqueous workup and chromatographic purification. This orthogonal reactivity profile makes it a strategic building block for constructing libraries of dichlorophenyl-containing compounds for medicinal chemistry or materials science.

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